molecular formula C24H31O2P B12893901 Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide

Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide

Cat. No.: B12893901
M. Wt: 382.5 g/mol
InChI Key: UXEWFTAEIAWINF-UHFFFAOYSA-N
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Description

Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or THF and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base and a palladium catalyst are typical.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Regeneration of the phosphine.

    Substitution: Formation of substituted phosphine oxides.

Scientific Research Applications

Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can participate in electron donation and withdrawal, influencing the reactivity of the metal center. This coordination can facilitate various catalytic transformations, including cross-coupling and hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of the hydroxy group on the biphenyl structure, which can influence its reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications where traditional phosphine ligands may not be as effective.

Properties

Molecular Formula

C24H31O2P

Molecular Weight

382.5 g/mol

IUPAC Name

4-(2-dicyclohexylphosphorylphenyl)phenol

InChI

InChI=1S/C24H31O2P/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)27(26,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22,25H,1-6,9-12H2

InChI Key

UXEWFTAEIAWINF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O

Origin of Product

United States

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